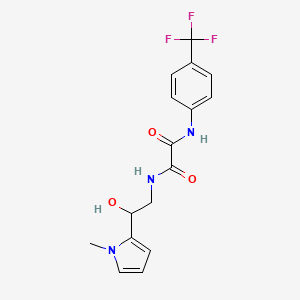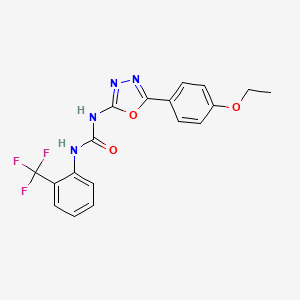
1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
カタログ番号 B2578261
CAS番号:
1251543-43-7
分子量: 392.338
InChIキー: YJOVQXVSNNVVHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea” is a complex organic molecule. It has a linear formula of C20H16F3NO3 and a molecular weight of 375.351 .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of similar compounds has been reported to involve the use of trifluoromethylpyridines as key structural motifs . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of the trifluoromethyl group and the ethoxyphenyl group are notable features of the structure .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, protodeboronation of pinacol boronic esters has been reported in the synthesis of related compounds . Additionally, reactions involving trifluoromethyl-containing N-methyl (4-ethoxyphenyl)imidazolidin-2-ones with urea have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Trifluoromethylpyridine derivatives, for example, are known for their unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the pyridine moiety .科学的研究の応用
Synthetic Pathways and Chemical Properties
- The reaction of benzoyldicyandiamide with hydroxylamine hydrochloride illustrates the production of oxadiazoles, a class to which the specified compound belongs, highlighting the chemical reactivity and potential for generating diverse molecular structures (Warburton, 1966).
- Novel dihydropyrimidine derivatives, synthesized through condensation processes involving oxadiazol compounds, underline the adaptability of this chemical framework for antidiabetic screening, pointing towards a broad application in medicinal chemistry (Lalpara et al., 2021).
- An investigation into the anticancer evaluation of oxadiazol derivatives showcases the potential therapeutic applications of such compounds, emphasizing their relevance in the development of new anticancer agents (Yakantham et al., 2019).
Biological Activity and Applications
- A study on the synthesis and evaluation of antioxidant activities of oxadiazolyl pyrimidinone derivatives indicates the compound's role in generating antioxidants, which are crucial for combating oxidative stress in biological systems (George et al., 2010).
- Research into the antifungal activities of oxadiazole derivatives highlights the compound's potential in developing new antifungal agents, essential for agricultural and pharmaceutical applications (Mishra et al., 2000).
将来の方向性
特性
IUPAC Name |
1-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c1-2-27-12-9-7-11(8-10-12)15-24-25-17(28-15)23-16(26)22-14-6-4-3-5-13(14)18(19,20)21/h3-10H,2H2,1H3,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOVQXVSNNVVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)
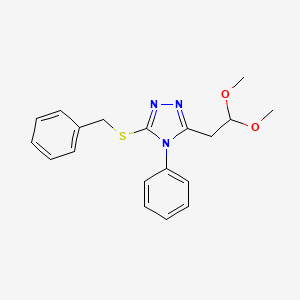
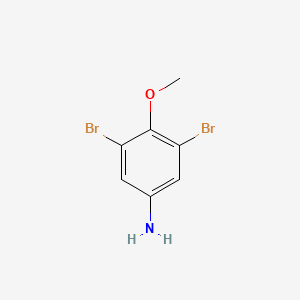
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)
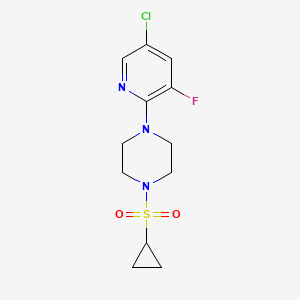
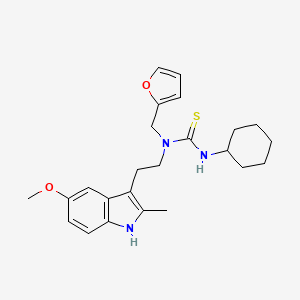
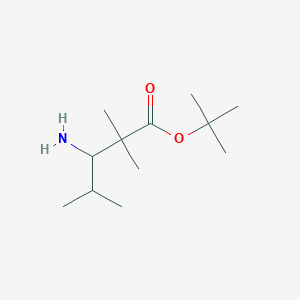
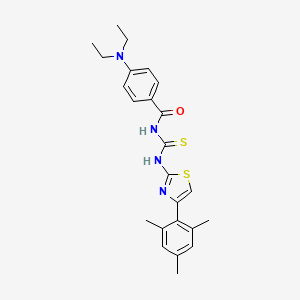
![4,6-Dimethyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2578196.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)
![2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide](/img/structure/B2578199.png)
